molecular formula C14H13N3O B2847888 3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine CAS No. 402608-91-7

3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine

Cat. No.: B2847888
CAS No.: 402608-91-7
M. Wt: 239.278
InChI Key: XKDJQTPRYYOATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is a benzimidazole derivative featuring a methoxy substituent at the 5-position of the benzimidazole ring and a phenylamine group at the 3-position. The benzimidazole core is known for its planar structure, aromaticity, and ability to participate in hydrogen bonding and π-π interactions, making it a scaffold of interest in drug design .

Synthesis:
The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine analogues and carbonyl-containing compounds. For example, describes a multi-step synthesis of 4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives, where a 5-methyl-substituted diamine reacts with methyl-4-formyl benzoate in the presence of Na₂S₂O₅ in DMF . Similarly, the target compound could be synthesized by substituting 4-methoxy-1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic or oxidative conditions. highlights the use of sodium metabisulfite as a catalyst in benzimidazole formation, suggesting a viable route for optimizing yields .

Properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-11-5-6-12-13(8-11)17-14(16-12)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDJQTPRYYOATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The methoxy group is introduced at the 5-position of the benzimidazole ring through electrophilic aromatic substitution reactions.

    Attachment of the Phenylamine Group: The phenylamine group is attached to the benzimidazole ring via nucleophilic substitution reactions, often using halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, strong bases or acids, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

EGFR Inhibition

One of the primary applications of 3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is its potential as an EGFR inhibitor. The epidermal growth factor receptor plays a crucial role in cell proliferation and survival, making it a significant target for cancer therapies. Research has demonstrated that compounds with a benzimidazole moiety can effectively inhibit EGFR activity, leading to reduced tumor growth in various cancer models.

  • Case Study : A patent describes the synthesis of novel benzimidazole derivatives, including this compound, which were tested against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability, showcasing the compound's potential as an anticancer agent .

Multi-target Kinase Inhibition

Beyond EGFR, this compound may also exhibit activity against other kinases involved in tumor progression, such as VEGFR-2 (vascular endothelial growth factor receptor) and PDGFR (platelet-derived growth factor receptor). This multi-target approach can enhance therapeutic efficacy and reduce resistance commonly seen with single-target therapies.

  • Research Insight : A study highlighted that benzimidazole derivatives could serve as multi-target inhibitors, potentially leading to improved outcomes in treating various cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing this compound's efficacy. Modifications to the benzimidazole scaffold can significantly influence its binding affinity and selectivity towards target receptors.

Structural FeatureModification Impact
Methoxy GroupEnhances solubility and bioavailability
Benzimidazole CoreEssential for receptor binding
Phenylamine LinkerProvides flexibility for interaction with multiple targets

Clinical Development

The promising preclinical data necessitate further investigation through clinical trials to evaluate the safety and efficacy of this compound in humans. Focused studies should assess its potential in combination therapies to maximize patient outcomes.

Novel Formulations

Exploring different formulations, such as nanoparticles or liposomes, can enhance the delivery and effectiveness of this compound, potentially overcoming challenges related to solubility and stability.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key analogues of 3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine include:

Compound Name Substituents on Benzimidazole Substituents on Phenylamine Key Properties/Applications Reference
This compound 5-OCH₃ None (3-position) Potential hydrogen bonding, moderate lipophilicity
5-(1H-Benzoimidazol-2-yl)-2-methylaniline None (unsubstituted) 2-CH₃ Increased lipophilicity, reduced solubility
N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide 5-CH₃ Benzohydrazide group Enhanced thermal stability, antimicrobial activity
(3,4-Dimethyl)phenylamine-angucyclinone hybrids 3,4-(CH₃)₂ Potent Nrf2 transcriptional activation
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole 5-F, 6-(1,3-dioxolane) Substituted phenyl High electronegativity, potential CNS activity

Key Observations :

  • Methoxy vs.
  • Phenylamine vs. Benzohydrazide : The phenylamine group offers nucleophilic reactivity for further functionalization, whereas benzohydrazide derivatives () may exhibit stronger intermolecular interactions due to hydrogen bonding .
  • Disubstituted Phenylamines : demonstrates that disubstituted phenylamines (e.g., 3,4-dimethyl) enhance bioactivity, such as Nrf2 activation, suggesting that introducing additional substituents to the phenylamine group in the target compound could modulate its pharmacological profile .

Biological Activity

3-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound features a benzoimidazole core, which is known for its ability to interact with various biological targets. The presence of a methoxy group enhances its solubility and bioavailability, potentially improving its pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzymatic Inhibition : The compound can inhibit enzymes involved in critical pathways, thereby modulating their activity.
  • Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.
  • DNA Binding : Potential interactions with DNA could lead to alterations in gene expression, impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In a study involving various synthesized compounds, it demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly depending on the bacterial strain tested:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Bacillus subtilis4.69
Pseudomonas aeruginosa11.29

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF7 (breast cancer)12.50
NCI-H460 (lung cancer)42.30
Hep-2 (laryngeal cancer)17.82

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest at specific phases .

Neuroprotective Effects

Emerging research has indicated potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to these protective effects.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against various bacterial strains, confirming its efficacy with inhibition zones ranging from 10 mm to 28 mm for different concentrations tested.
  • Cytotoxicity in Cancer Models : In a comparative study of several derivatives, it was found that modifications to the benzimidazole structure significantly influenced cytotoxicity profiles against MCF7 and NCI-H460 cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.